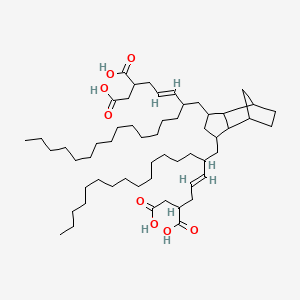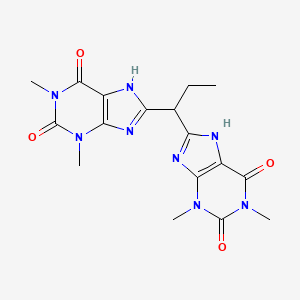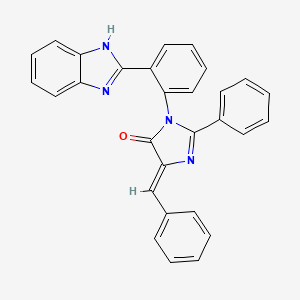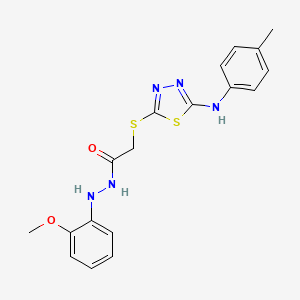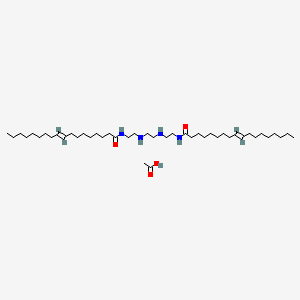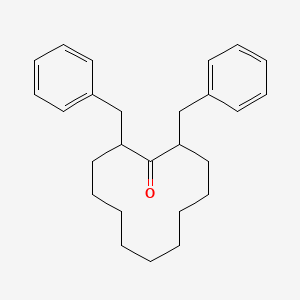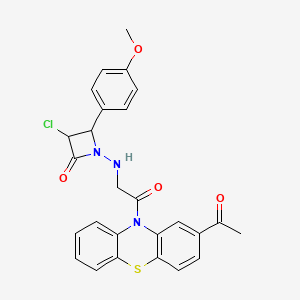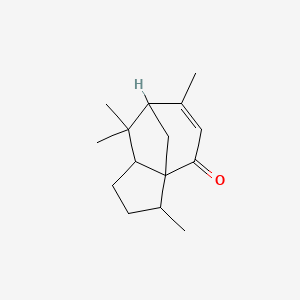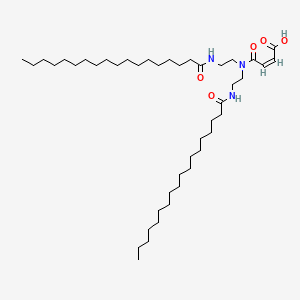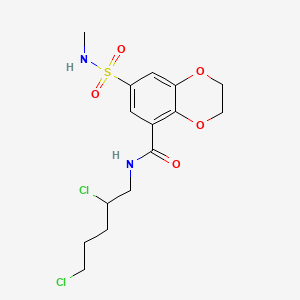
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) is a complex organic compound that features a thiazole ring, which is known for its significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) typically involves the reaction of butanedioic acid derivatives with thiazole-containing intermediates. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological or chemical properties .
科学的研究の応用
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Succinic Acid: A simpler dicarboxylic acid with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents, leading to varied biological activities.
Uniqueness
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) is unique due to its combination of the butanedioic acid backbone with a thiazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
124841-02-7 |
|---|---|
分子式 |
C12H14N4O7S |
分子量 |
358.33 g/mol |
IUPAC名 |
2-[4-[[4-(hydrazinecarbonyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoyl]butanedioic acid |
InChI |
InChI=1S/C12H14N4O7S/c13-16-10(21)6-4-24-12(14-6)15-8(18)2-1-7(17)5(11(22)23)3-9(19)20/h4-5H,1-3,13H2,(H,16,21)(H,19,20)(H,22,23)(H,14,15,18) |
InChIキー |
YQMADPKYGULGHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)NC(=O)CCC(=O)C(CC(=O)O)C(=O)O)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



